Bicyclo[2.2.1]hept-7-yl-methanol is a bicyclic compound characterized by a bicyclo[2.2.1]heptane core with a hydroxymethyl group attached at the 7-position. Its chemical formula is , and it has a molecular weight of approximately 126.1962 g/mol. This compound is also known by various names, including 2-norbornanemethanol and 2-(hydroxymethyl)bicyclo[2.2.1]heptane, and it exhibits unique structural features that contribute to its chemical properties and reactivity.
Research indicates that bicyclo[2.2.1]hept-7-yl-methanol derivatives exhibit biological activity, particularly as potential pharmaceutical agents. For instance, analogues of this compound have shown promise as antagonists for the P2Y1 receptor, which is involved in various physiological processes including platelet aggregation and vascular function . The rigidity imparted by the bicyclic structure may enhance binding affinity and specificity towards biological targets.
Several methods have been developed for synthesizing bicyclo[2.2.1]hept-7-yl-methanol:
Bicyclo[2.2.1]hept-7-yl-methanol has several applications:
Interaction studies involving bicyclo[2.2.1]hept-7-yl-methanol derivatives have focused on their binding affinities to various biological receptors, particularly the P2Y1 receptor. These studies reveal insights into how structural modifications can influence receptor interactions and pharmacological profiles, highlighting the importance of the bicyclic framework in enhancing bioactivity.
Bicyclo[2.2.1]hept-7-yl-methanol shares structural similarities with other bicyclic compounds but possesses unique characteristics due to its specific substitution pattern and stereochemistry.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Bicyclo[3.3.0]octan-3-ol | Bicyclic alcohol | Larger ring size; different stereochemistry |
| Bicyclo[4.4.0]decane | Bicyclic hydrocarbon | Larger ring size; more saturated |
| Norbornene | Bicyclic alkene | Unsaturated structure; reactive double bond |
Bicyclo[2.2.1]hept-7-yl-methanol is distinctive due to its rigid bicyclic structure that allows for specific interactions with biological targets, making it a valuable scaffold for drug design compared to other similar compounds that may not exhibit the same level of biological activity or specificity.
The systematic IUPAC name for this compound is 7-(hydroxymethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ol, reflecting its bicyclic skeleton and substituent positions. The bicyclo[2.2.1]heptane core consists of two fused cyclohexane rings sharing two adjacent carbons, forming a bridged structure. Key features include:
The molecular formula is C10H18O2 (molecular weight: 170.25 g/mol), with stereochemical complexity arising from the rigid bicyclic framework. The SMILES notation CC12CCC(C1(C)CO)CC2O encodes its connectivity, while the InChIKey NMQKRFRZSBQYQF-UHFFFAOYSA-N provides a unique identifier for its 3D conformation.
Bicyclo[2.2.1]heptane derivatives, commonly termed norbornanes, gained prominence in the mid-20th century as models for studying strain and reactivity in bridged systems. The discovery of exo-norbornyl alcohol (C7H12O) in the 1950s marked a milestone, demonstrating the kinetic preference for exo substituents in norbornane systems. Subsequent work expanded to include functionalized variants like Bicyclo[2.2.1]hept-7-yl-methanol, which emerged as intermediates in terpene synthesis and chiral auxiliaries.
Positional isomerism in this class arises from variations in hydroxyl and hydroxymethyl group placement. Notable examples include:
These isomers exhibit distinct physicochemical behaviors. For instance, the dione derivative shows increased polarity due to carbonyl groups, while the spiro-dioxolane analog demonstrates enhanced stability under acidic conditions.